molecular formula C13H15FO3 B8011632 tert-Butyl 3-(4-fluorophenyl)-3-oxopropanoate

tert-Butyl 3-(4-fluorophenyl)-3-oxopropanoate

Cat. No.: B8011632
M. Wt: 238.25 g/mol
InChI Key: XJYOXELYRUEXLV-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-fluorophenyl)-3-oxopropanoate: is an organic compound that features a tert-butyl ester group and a fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(4-fluorophenyl)-3-oxopropanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(4-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products:

    Oxidation: 3-(4-Fluorophenyl)-3-oxopropanoic acid.

    Reduction: tert-Butyl 3-(4-fluorophenyl)-3-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl 3-(4-fluorophenyl)-3-oxopropanoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of drugs with anti-inflammatory, analgesic, and anticancer properties. The presence of the fluorophenyl group can improve the pharmacokinetic properties of the resulting compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in the manufacture of polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-fluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in disease pathways. The fluorophenyl group can enhance binding affinity and selectivity towards these targets, leading to improved therapeutic effects .

Comparison with Similar Compounds

  • tert-Butyl 3-(4-chlorophenyl)-3-oxopropanoate
  • tert-Butyl 3-(4-bromophenyl)-3-oxopropanoate
  • tert-Butyl 3-(4-methylphenyl)-3-oxopropanoate

Comparison: tert-Butyl 3-(4-fluorophenyl)-3-oxopropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound often exhibits enhanced stability and biological activity .

Properties

IUPAC Name

tert-butyl 3-(4-fluorophenyl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c1-13(2,3)17-12(16)8-11(15)9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYOXELYRUEXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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